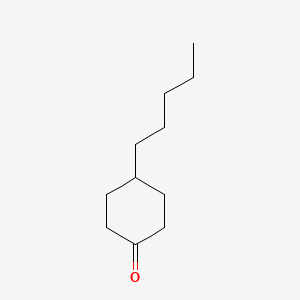
4-Pentylcyclohexanone
Katalognummer B1630823
Molekulargewicht: 168.28 g/mol
InChI-Schlüssel: UKLNPJDLSPMJMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US07777081B2
Procedure details


In a 2,000 mL (inside volume) three-necked flask equipped with a reflux condenser, 700 mL of anhydrous tetrahydrofuran (THF) and 27 g of magnesium shavings were charged, to which 160 g of bromobenzene were added dropwise at a speed to ensure continuous mild reflux. After the dropping was completed, the mixture was further stirred for 1 h. To this mixture, a solution of 170 g of 4-n-pentylcyclohexanone (available from Tokyo Chemical Industry Co., Ltd.) in 100 mL of THF was added at 50° C. The mixture was then refluxed for 2 h. The obtained reaction product liquid was cooled to room temperature, poured into an aqueous ammonium chloride solution and then extracted with benzene. The benzene solution was added with 1 g of p-toluenesulfonic acid and refluxed while removing water generated. When water was no longer distilled, the reaction mixture was cooled to room temperature, washed with an aqueous sodium hydrogen carbonate solution and then with brine, dried and then concentrated. The residue was purified by silica gel column chromatography to obtain (4-n-pentylcyclohexenyl)benzene. The thus obtained product was dissolved in 1,000 mL of ethyl acetate and subjected to hydrogenation at 0.5 MPa using 2 g of 5% by mass-Pd/C as a catalyst. When a theoretical amount of hydrogen was consumed, the catalyst was separated by filtration. The resulting filtrate was concentrated to obtain 220 g of (4-n-pentylcyclohexyl)benzene. As a result of gas chromatographic analysis, it was confirmed that the (4-n-pentylcyclohexyl)benzene purity was 97.8% and the cis/trans molar ratio was 0.67. In 100 g of hexane were dissolved 220 g of (4-n-pentylcyclohexyl)benzene. The resulting solution was cooled to −30° C. Precipitated crystals were collected by filtration in an amount of 100 g. As a result of analyzing the obtained crystals by gas chromatography, it was confirmed that the (4-n-pentylcyclohexyl)benzene purity was 98.0% and the cis/trans molar ratio was 0.02.






Identifiers


|
REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:9]([CH:14]1[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1)[CH2:10][CH2:11][CH2:12][CH3:13].[Cl-].[NH4+]>O1CCCC1>[CH2:9]([CH:14]1[CH2:19][CH2:18][C:17]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[CH:16][CH2:15]1)[CH2:10][CH2:11][CH2:12][CH3:13] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
170 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)C1CCC(CC1)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Three
|
Name
|
|
|
Quantity
|
27 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
160 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was further stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 2,000 mL (inside volume) three-necked flask equipped with a reflux condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added dropwise at a speed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then refluxed for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained reaction product liquid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with benzene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The benzene solution was added with 1 g of p-toluenesulfonic acid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
while removing water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
When water was no longer distilled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with an aqueous sodium hydrogen carbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with brine, dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)C1CC=C(CC1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
